molecular formula C13H12N2O2S B2754579 2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1330750-53-2

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2754579
CAS No.: 1330750-53-2
M. Wt: 260.31
InChI Key: FBKHQJIVJVQVAL-UHFFFAOYSA-N
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Description

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic small molecule featuring the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound is presented for research purposes to investigate its potential in multiple therapeutic areas. The THIQ nucleus is a common structural motif in compounds with demonstrated pharmacological effects, including antimicrobial activity , anticancer properties through enzyme inhibition , and modulation of the central nervous system . The incorporation of the 5-nitrothiophene moiety may further influence the compound's electronic properties and binding affinity, making it a candidate for developing novel enzyme inhibitors or receptor ligands. Researchers can utilize this molecule as a key intermediate or building block in organic synthesis , a candidate for high-throughput screening in drug discovery programs, or a tool compound for studying biochemical pathways. Its potential mechanisms of action, which remain to be fully characterized, could involve interaction with enzymatic targets such as dihydrofolate reductase (DHFR) or cyclin-dependent kinase 2 (CDK2), which are known to be inhibited by other THIQ derivatives . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-nitrothiophen-3-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-15(17)13-7-12(9-18-13)14-6-5-10-3-1-2-4-11(10)8-14/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKHQJIVJVQVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CSC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler–Nepieralski Cyclization

The Bischler–Nepieralski reaction is a cornerstone for THIQ synthesis, involving cyclization of N-acyl-β-phenylethylamine derivatives under dehydrating conditions. For NTH-THIQ, this method can be adapted as follows:

  • Precursor Synthesis :
    • β-Phenylethylamine 1 is acylated with 5-nitrothiophene-3-carbonyl chloride 2 to form N-(5-nitrothiophene-3-carbonyl)-β-phenylethylamine 3 .
    • Cyclization of 3 using POCl₃ or P₂O₅ generates 3,4-dihydroisoquinoline 4 .
  • Reduction :
    • Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces 4 to THIQ 5 .
  • Functionalization :
    • Direct attachment of the nitrothiophene group via N-alkylation or arylation is limited by steric hindrance, necessitating prior incorporation during cyclization.

Key Challenges :

  • Nitrothiophene’s electron-withdrawing nature may impede cyclization.
  • Competing side reactions during acylation require low temperatures (-10°C).

Pictet–Spengler Condensation

This method condenses β-arylethylamines with aldehydes to form THIQs. For NTH-THIQ:

  • Aldehyde Preparation :
    • 5-Nitrothiophene-3-carbaldehyde 6 is synthesized via Vilsmeier–Haack formylation of 3-bromothiophene followed by nitration.
  • Condensation :
    • β-Phenylethylamine 1 reacts with 6 in acidic conditions (HCl/EtOH) to yield imine 7 , which cyclizes to THIQ 8 .

Advantages :

  • High regioselectivity for C1-substitution.
  • Compatibility with nitro groups under mild acidic conditions.

Modern Methodologies

Metal-Catalyzed Cross-Coupling

Transition-metal catalysis enables late-stage functionalization of preformed THIQs:

  • THIQ Core Synthesis :
    • THIQ 9 with a halogen (Br/I) at C2 is prepared via Bischler–Nepieralski or Pictet–Spengler methods.
  • Suzuki–Miyaura Coupling :
    • Reaction of 9 with 5-nitrothiophene-3-boronic acid 10 (Pd(PPh₃)₄, K₂CO₃, DMF) yields NTH-THIQ 11 .

Optimization Data :

Catalyst Solvent Yield (%) Reference
Pd(PPh₃)₄ DMF 78
Pd(OAc)₂/XPhos Toluene 65

Limitations :

  • Nitro groups may deactivate catalysts, requiring electron-rich ligands.

Post-Functionalization Nitration

Introducing the nitro group after THIQ-thiophene conjugation avoids harsh cyclization conditions:

  • THIQ-Thiophene Conjugate :
    • Couple THIQ 12 (C2-Br) with 3-thienylzinc bromide via Negishi coupling (Pd₂(dba)₃, 80°C).
  • Nitration :
    • Treat 13 with fuming HNO₃/Ac₂O at 0°C to install the nitro group at C5 of thiophene.

Regiochemical Control :

  • Nitration at C5 is favored due to thiophene’s electron-rich C2/C5 positions.

Comparative Analysis of Methods

Method Yield (%) Scalability Functional Group Tolerance
Bischler–Nepieralski 40–60 Moderate Low (sensitive to nitro)
Pictet–Spengler 55–70 High High
Suzuki Coupling 65–78 High Moderate
Post-Functionalization 50–65 Low High

Recommendations :

  • For small-scale synthesis: Pictet–Spengler offers balance of yield and simplicity.
  • For late-stage diversification: Suzuki coupling enables modular access to analogs.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product formed is 2-(5-Aminothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Scientific Research Applications

Pharmacology

The compound has been studied for its potential as a neuroprotective agent . Research indicates that derivatives of tetrahydroisoquinoline can inhibit neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. A study demonstrated that specific analogs effectively reversed thermal hyperalgesia in rat models, suggesting their utility in pain management and neuroprotection .

Antimicrobial Activity

Recent investigations have shown that compounds similar to 2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline exhibit significant antibacterial properties. These compounds have been tested against various bacterial strains, revealing promising results for treating infections resistant to conventional antibiotics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Cancer Research

Emerging evidence suggests that tetrahydroisoquinoline derivatives may possess anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

StudyObjectiveFindings
Study on nNOS InhibitionEvaluate the efficacy of tetrahydroisoquinoline derivativesIdentified potent nNOS inhibitors that reversed hyperalgesia in animal models
Antibacterial Activity AssessmentTest against resistant bacterial strainsDemonstrated significant antibacterial activity against multiple strains
Anti-inflammatory Mechanism StudyInvestigate effects on inflammatory cytokinesShowed reduction in cytokine production and inflammation markers
Cancer Cell Apoptosis InductionAssess anticancer potentialInduced apoptosis in specific cancer cell lines with minimal toxicity to normal cells

Mechanism of Action

The mechanism of action of 2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, potentially modulating their activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of THIQ derivatives are highly dependent on substituent type, position, and electronic nature. Key analogs for comparison include:

Compound Name Substituent(s) Key Properties/Effects Reference
2-(Thiophen-3-yl)-THIQ Thiophen-3-yl (no nitro group) Lacks electron-withdrawing nitro group; likely exhibits higher lipophilicity and altered receptor binding compared to Nitro-THIQ.
2-(Methoxyphenyl)-THIQ derivatives Methoxy groups at ortho/meta/para positions Methoxy groups are electron-donating, enhancing solubility in polar solvents. Demonstrated consistent IR, NMR, and ESI-MS profiles, with melting points varying by substitution pattern.
2-(3-Piperidyl)-6,7-dimethoxy-THIQ 3-Piperidyl + 6,7-dimethoxy Critical for bradycardic activity (half potency of Zatebradine). Substituent positions (6/7-methoxy) are essential for in vitro activity.
N-Alkyl-THIQ (C11 chain) Long alkyl chains (e.g., C11) Antifungal activity via ergosterol biosynthesis inhibition (D14-reductase/D8,7-isomerase). Alkyl chains enhance membrane interaction, unlike Nitro-THIQ’s aromatic nitro.
1-Methyl-THIQ Methyl group at N1-position Crosses the blood-brain barrier (BBB) efficiently; implicated in Parkinson’s disease via N-methylation and oxidation to neurotoxic ions.
Key Observations:
  • Lipophilicity : Nitro groups increase polarity, which may reduce BBB penetration relative to methyl or methoxy-substituted THIQs (e.g., 1-methyl-THIQ accumulates in the brain at 4.5× blood concentration) .
  • Synthetic Characterization : Analogous THIQs are characterized via IR (C≡N stretch at ~2200 cm⁻¹ for nitriles), NMR (δ 2.5–4.5 ppm for THIQ protons), and ESI-MS . Nitro-THIQ would likely show distinct NMR shifts due to nitro-induced deshielding.
Antifungal Activity:
  • N-Alkyl-THIQ (C11 chain) exhibits potency comparable to clotrimazole, targeting ergosterol biosynthesis . Nitro-THIQ’s nitro group may hinder membrane interaction but could introduce redox-mediated toxicity.
Cardiovascular Effects:
  • 2-(3-Piperidyl)-6,7-dimethoxy-THIQ shows potent bradycardic activity with minimal blood pressure effects . The absence of methoxy groups in Nitro-THIQ suggests divergent pharmacological targets.
Neurotoxicity:
  • N-Methylated THIQs (e.g., 1-methyl-THIQ) are metabolized to neurotoxic isoquinolinium ions via monoamine oxidase (MAO), mimicking MPTP’s Parkinsonian effects . Nitro-THIQ’s nitro group could either exacerbate toxicity (via reactive metabolite formation) or reduce bioavailability.

Metabolic and Pharmacokinetic Behavior

  • BBB Penetration : THIQ derivatives like 1-methyl-THIQ cross the BBB efficiently (>90% unchanged in the brain) . Nitro-THIQ’s polarity may limit this, though structural analogs with polar groups (e.g., 4-hydroxyl-TIQ) still achieve brain accumulation .
  • Metabolism: THIQs undergo hydroxylation, N-methylation, and oxidation. For example, 4-hydroxylation is a major pathway, while N-methylation occurs preferentially in the substantia nigra .

Biological Activity

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core substituted with a nitrothiophene group. This unique structure may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • HL60 (human promyelocytic leukemia)
    • HCT116 (human colorectal carcinoma)

The compound showed IC50 values in the low micromolar range, indicating potent antiproliferative activity. For instance, an IC50 of approximately 8.3 μM against HL60 cells was reported .

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that it may modulate key signaling pathways involved in cancer proliferation and survival, including the inhibition of kinases associated with tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown antimicrobial activity. Research indicates that it possesses inhibitory effects against certain bacterial strains, making it a candidate for further development as an antibacterial agent .

Data Summary and Case Studies

Activity Cell Line IC50 (µM) Reference
AnticancerHL608.3
AnticancerHCT1161.3
AntimicrobialVarious BacteriaVariable

Research Findings

A notable study conducted by Liu et al. (2018) explored the structure-activity relationship (SAR) of similar compounds and identified key functional groups that enhance biological activity. Their findings suggest that modifications to the nitrothiophene moiety could lead to improved potency against cancer cells .

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 2-(5-nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline?

  • Methodology : The synthesis typically involves coupling nitrothiophene derivatives with tetrahydroisoquinoline precursors under controlled conditions. For example, nitration of thiophene intermediates followed by Pd-catalyzed cross-coupling or nucleophilic substitution reactions can introduce the nitrothiophenyl group. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst systems (e.g., Pd(PPh₃)₄) to improve yield .
  • Validation : Confirm regioselectivity using HPLC or GC-MS, and characterize intermediates via 1H NMR^1 \text{H NMR} (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • X-ray Diffraction (XRD) : Single-crystal XRD provides bond-length precision (mean C–C = 0.004 Å) and confirms the nitro group orientation (torsion angles < 5°) .
  • NMR and IR : Use 13C NMR^{13}\text{C NMR} to identify quaternary carbons (e.g., nitro-bearing thiophene carbons at δ 120–130 ppm) and IR to detect NO₂ stretching (1520–1350 cm⁻¹) .

Advanced Research Questions

Q. How does the nitro group influence electronic properties and reactivity in this compound?

  • Electronic Effects : The nitro group is strongly electron-withdrawing, polarizing the thiophene ring and increasing electrophilicity at the 3-position. This enhances susceptibility to nucleophilic attack, as observed in analogous quinoxaline systems .
  • Reactivity Studies : Monitor substituent effects via Hammett plots or DFT calculations (e.g., nitro group reduces HOMO-LUMO gap by ~1.2 eV, facilitating charge-transfer interactions) .

Q. What methodologies are recommended for analyzing contradictory bioactivity data across studies?

  • Systematic Variation : Test structural analogs (e.g., replacing nitro with methoxy or halogens) to isolate pharmacophore contributions. Use in vitro cytotoxicity assays (e.g., MTT on HeLa cells) and compare IC₅₀ values .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to account for variables like cell line specificity or solvent effects (DMSO vs. aqueous buffers) .

Q. How can regioselectivity challenges in functionalizing the tetrahydroisoquinoline core be addressed?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the nitrogen) to steer nitration or sulfonation to the 5-position of the isoquinoline ring .
  • Computational Guidance : Use molecular docking to predict steric/electronic barriers at substitution sites. For example, MD simulations show >80% occupancy for nitro group at the 3-position of thiophene due to steric hindrance .

Q. What strategies enhance compound stability under physiological conditions?

  • Salt Formation : Convert the free base to a hydrochloride salt (e.g., 7-nitro-THIQ·HCl), improving aqueous solubility and thermal stability (decomposition >200°C) .
  • Lyophilization : Formulate as a lyophilized powder stored at -20°C under inert gas (N₂) to prevent nitro group reduction .

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